N-(6-aminohexyl)propanamide
Description
Contextualization within Amide-Containing Compounds and Their Biological Relevance
The amide functional group is one of the most important and ubiquitous linkages in biology and chemistry. pulsus.comamrita.edu It is characterized by a carbonyl group (C=O) bonded directly to a nitrogen atom. solubilityofthings.com This arrangement results in a planar and highly stable bond due to resonance, which imparts significant rigidity.
The most critical role of the amide bond in nature is the formation of peptides and proteins, where it is known as the peptide bond. solubilityofthings.com These bonds link amino acids together, creating the primary structure of proteins that are fundamental to virtually all biological processes. solubilityofthings.com The stability and defined geometry of the amide bond are crucial for the proper folding of proteins into their functional three-dimensional structures.
Beyond proteins, the amide scaffold is a key feature in a vast number of biologically active molecules, including many pharmaceuticals, natural products, and synthetic polymers like nylon. pulsus.comresearchgate.netsciencehistory.org Approximately 25% of top-selling pharmaceutical products contain at least one amide group. amrita.edu The ability of the amide group to act as both a hydrogen bond donor (from the N-H) and acceptor (at the carbonyl oxygen) makes it exceptionally well-suited for molecular recognition and binding to biological targets such as enzymes and receptors.
Historical Perspectives on Hexyl Diamine and Propionamide (B166681) Scaffolds in Academic Investigations
The two foundational components of N-(6-aminohexyl)propanamide—the hexyl diamine and propionamide scaffolds—each have a significant history in chemical research and industry.
Hexyl Diamine (Hexane-1,6-diamine): Formally known as hexane-1,6-diamine, this C6 alkane-alpha,omega-diamine is a molecule of major industrial importance. wikipedia.org It is a colorless solid composed of a six-carbon chain terminated by two amine functional groups. wikipedia.org The earliest synthesis of hexamethylenediamine (B150038) is credited to Theodor Curtius in the early 1900s. wikipedia.orgacs.org Its primary and most well-known application is as a co-monomer, along with adipic acid, in the production of Nylon 6,6, a synthetic polyamide first developed by DuPont in the 1930s. sciencehistory.orgacs.org This discovery revolutionized the textile and plastics industries. In academic and industrial research, hexamethylenediamine is also used as a cross-linking agent for epoxy resins and a precursor in the synthesis of other chemicals. wikipedia.org
Propionamide Scaffold: Propanamide (or propionamide) is the amide derivative of propanoic acid. wikipedia.org It is a simple mono-substituted amide with the chemical formula CH₃CH₂C(=O)NH₂. wikipedia.org The synthesis of primary amides like propanamide has been a fundamental pursuit in organic chemistry for well over a century, with established methods including the dehydration of ammonium (B1175870) salts (like ammonium propionate) or reactions between carboxylic acids and ammonia (B1221849) sources. wikipedia.org While not as industrially prominent as hexamethylenediamine, the propionamide scaffold is a common structural motif found in more complex molecules. For instance, the aryl propionamide structure is a key scaffold in the development of selective androgen receptor modulators (SARMs). nih.gov The study of simple amides like propanamide has been crucial for understanding the chemical properties and reactivity of the amide bond itself.
The conceptual combination of these two historically relevant scaffolds—one a flexible diamine linker and the other a simple, stable amide—results in this compound, a molecule that embodies fundamental principles of organic synthesis and molecular design relevant to modern chemical biology.
Structure
2D Structure
3D Structure
Properties
CAS No. |
136364-63-1 |
|---|---|
Molecular Formula |
C9H20N2O |
Molecular Weight |
172.27 g/mol |
IUPAC Name |
N-(6-aminohexyl)propanamide |
InChI |
InChI=1S/C9H20N2O/c1-2-9(12)11-8-6-4-3-5-7-10/h2-8,10H2,1H3,(H,11,12) |
InChI Key |
CVCQQJGUCCMIBC-UHFFFAOYSA-N |
SMILES |
CCC(=O)NCCCCCCN |
Canonical SMILES |
CCC(=O)NCCCCCCN |
Synonyms |
Propanamide, N-(6-aminohexyl)- |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of N 6 Aminohexyl Propanamide
Established Synthetic Pathways for N-(6-aminohexyl)propanamide Core Structure
The creation of the this compound scaffold primarily relies on robust and well-understood chemical transformations, particularly those forming amide bonds.
Amide Coupling Reactions for this compound Synthesis
The most direct and common method for synthesizing this compound is through the acylation of a symmetrical diamine with a suitable propanoyl source. The fundamental principle involves the reaction of an activated carboxylic acid with an amine. researchgate.net The synthesis typically starts with hexane-1,6-diamine, a readily available and inexpensive starting material. To achieve mono-acylation and prevent the formation of the di-substituted byproduct, one of the amino groups of the diamine is often protected.
A common protection strategy involves the use of the tert-butoxycarbonyl (Boc) group. For instance, reacting hexane-1,6-diamine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under controlled conditions yields N-Boc-hexane-1,6-diamine. asianpubs.org This mono-protected intermediate can then be coupled with propanoic acid or its activated derivatives.
Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N'-dicyclohexylcarbodiimide (DCC), are frequently used as coupling reagents. nih.gov These reagents activate the carboxylic acid, facilitating nucleophilic attack by the free amine of the protected diamine. The reaction is often enhanced by additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP), which can improve yields and suppress side reactions. nih.gov Following the amide bond formation, the Boc protecting group is removed under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrogen chloride, to yield the final this compound. asianpubs.org
Table 1: Reagents in Amide Coupling Reactions
| Reagent Class | Example(s) | Role in Synthesis |
| Coupling Agents | EDC, DCC | Activate carboxylic acids for amine reaction. nih.gov |
| Additives | HOBt, DMAP | Enhance reaction efficiency and minimize side reactions. nih.gov |
| Protecting Groups | (Boc)₂O | Protects one amine group to ensure mono-acylation. asianpubs.org |
| Deprotection Agents | TFA, HCl | Removes the protecting group to yield the final product. asianpubs.org |
Multi-component Synthesis Approaches Incorporating the this compound Moiety
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating portions of each reactant. caltech.edu While direct single-step synthesis of this compound via MCR is not commonly reported, MCRs like the Ugi reaction can be used to generate more complex structures containing the this compound moiety. core.ac.ukuj.edu.pl
The classical Ugi four-component reaction (Ugi-4CR) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. core.ac.uk To incorporate the this compound structure, a bifunctional starting material could be employed. For example, a precursor like N-(6-aminohexyl)-isocyanide could theoretically react with propanal and a suitable carboxylic acid to generate a complex amide derivative. The efficiency of MCRs makes them an attractive, though less conventional, route for creating libraries of derivatives based on the core structure for various screening purposes. caltech.edu
Advanced Derivatization Strategies for Functionalized this compound Analogs
The true utility of this compound lies in its role as a linker or scaffold. Its terminal primary amine is a reactive handle for further functionalization, allowing for the attachment of a wide array of molecules.
Conjugation via Amine and Amide Linkages for Targeted Applications
The primary amine of this compound is readily derivatized to form new amide or urea (B33335) linkages, enabling its conjugation to other molecules for specific applications. nih.gov A widely used derivatizing agent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), which reacts with primary amines to form highly fluorescent and stable urea derivatives, often used for analytical purposes. nih.govscispace.comresearchgate.net
In the context of drug development and diagnostics, the N-(6-aminohexyl) group serves as a flexible spacer to connect a payload (e.g., a drug, a dye, a chelator) to a targeting moiety (e.g., a peptide, an antibody). For example, derivatives have been synthesized where the terminal amine is acylated with complex carboxylic acids to create bioactive conjugates. asianpubs.orgnih.gov These strategies are employed to create histone deacetylase (HDAC) inhibitors and antibacterial agents. asianpubs.orgnih.gov The synthesis of a fluorescent derivative of 6-N-[N-(6-aminohexyl)carbamoyl)-2′,3′-dideoxyadenosine 5′-triphosphate has been reported for use in DNA detection. rsc.org In this case, a dye was attached to the aliphatic amino group. rsc.org Similarly, the N-(6-aminohexyl)amino group has been attached to NAD for use in immunoassays. psu.edu
Table 2: Examples of Conjugated this compound Derivatives
| Conjugated Moiety | Linkage Type | Resulting Compound Class | Potential Application |
| Phenylisocyanate | Urea | Phenylureido-containing amides | Histone Deacetylase Inhibitors asianpubs.org |
| Thiacalix uit.noarene | Amide | Multivalent amide derivatives | Antibacterial Agents nih.gov |
| Fluorescent Dye (JA242) | Carbamoyl | Labeled dideoxynucleotide triphosphate | DNA Detection rsc.org |
| Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD) | Amino/Carbamoyl | Nucleotide conjugates | Immunoassays psu.edu |
Stereochemical Considerations in the Synthesis of this compound Derivatives
While this compound itself is achiral, its derivatization with chiral molecules introduces stereocenters, making stereochemical control a critical aspect of the synthesis. This is particularly relevant when chiral carboxylic acids or amines are coupled to the scaffold.
A significant challenge in amide coupling reactions involving chiral carboxylic acids is the risk of racemization at the α-carbon of the acid. nih.govnih.gov This can occur through the formation of a chirally labile intermediate, such as an oxazolone, especially when activating agents are used. nih.gov The choice of coupling reagents, additives, solvent, and temperature can profoundly influence the degree of racemization. For instance, some studies have found that coupling N-(purin-6-yl)-(S)-amino acids using a carbodiimide (B86325) agent can lead to a mixture of diastereomers, indicating racemization occurred. nih.govnih.gov
To circumvent this, alternative strategies may be employed, such as using nucleophilic substitution reactions where the amide bond is pre-formed in a chiral partner before conjugation, a method shown to be racemization-free in certain purine (B94841) conjugate syntheses. nih.gov Careful selection of synthetic routes and analytical verification of enantiomeric purity, often by chiral HPLC, are essential when creating stereochemically defined derivatives of this compound. nih.govnih.gov
Emerging Synthetic Strategies for this compound and its Derivatives
Modern organic synthesis seeks to develop more efficient, sustainable, and versatile methods for constructing chemical bonds. In the context of amide synthesis, several emerging strategies are applicable to the production of this compound and its analogs.
Recent advances include the development of novel coupling reagents and catalysts that operate under milder conditions with higher functional group tolerance. nih.gov For example, methods for amide bond formation that avoid the use of traditional coupling reagents are gaining traction. One such strategy involves the photooxidation of 3-acylindolizines, which, under red light irradiation, can trigger amide bond formation with primary amines. kyushu-u.ac.jp This method demonstrates excellent functional group tolerance. kyushu-u.ac.jp
Furthermore, the principles of green chemistry are driving the exploration of catalytic cycles that minimize waste. Ruthenium-catalyzed hydrothermal amidation, where a nitrile and an amine react in the presence of water, represents a potential, albeit less conventional, route for forming N-alkyl amides. nih.gov While demonstrated as a model for nylon-6 synthesis, such catalytic approaches could be adapted for smaller molecules. nih.gov The continuous development of synthetic methods for creating heterocyclic compounds like 1,3,4-thiadiazoles also provides new tools and insights into cyclization and condensation reactions that could be applied to create novel derivatives. nih.gov These evolving techniques promise to streamline the synthesis of complex this compound derivatives for future applications.
Elucidation of Biological Activity and Molecular Mechanisms of N 6 Aminohexyl Propanamide and Its Conjugates
Investigations into Protein and Enzyme Modulation
The versatility of the N-(6-aminohexyl)propanamide scaffold and its derivatives allows for interaction with a range of biological targets. The following sections detail specific instances of protein and enzyme modulation, providing insights into the molecular underpinnings of these activities.
Calmodulin Antagonism by N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide (W-7) as a Related Structural Paradigm
N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide, commonly known as W-7, serves as a significant structural paradigm for understanding the potential calmodulin inhibitory activity of this compound derivatives. W-7 is a well-characterized calmodulin antagonist that exerts its effects by binding to calmodulin in a calcium-dependent manner nih.govresearchgate.netchemrxiv.org. This binding prevents calmodulin from activating its target enzymes, thereby inhibiting a multitude of cellular processes.
The mechanism of inhibition involves the binding of two molecules of W-7 to each molecule of calcium-bound calmodulin nih.gov. The chloronaphthalene ring of W-7 interacts with a deep hydrophobic pocket on each of the two domains of calmodulin nih.gov. These hydrophobic pockets are the same sites that bind to calmodulin-dependent enzymes like myosin light chain kinases (MLCKs) and CaM kinase II nih.gov. By competitively occupying these sites, W-7 effectively blocks the interaction between calmodulin and its target proteins, leading to the inhibition of their downstream signaling pathways nih.gov.
The interaction is primarily hydrophobic, involving methionine methyl groups and other aliphatic or aromatic side chains within the calmodulin pockets nih.gov. The flexible aminohexyl chain of W-7 also plays a role in stabilizing the bound state nih.govfirstwordpharma.com. This structural arrangement provides a basis for the diversity in molecular recognition by calmodulin, as its hydrophobic pockets can accommodate a variety of bulky aromatic rings nih.gov. The inhibitory potency of W-7 against calmodulin-dependent enzymes has been quantified, with reported IC50 values of 28 μM for Ca2+-calmodulin-dependent phosphodiesterase and 51 μM for myosin light chain kinase acs.orgnih.gov.
The study of W-7 provides a valuable model for how a molecule containing an N-(6-aminohexyl) moiety can function as an antagonist of a key signaling protein. The principles of competitive binding to hydrophobic pockets are likely applicable to other conjugates of this compound that target different proteins.
Table 1: Inhibitory Concentrations of W-7 against Calmodulin-Dependent Enzymes
| Enzyme | IC50 Value |
|---|---|
| Ca2+-calmodulin-dependent phosphodiesterase | 28 μM |
| Myosin light chain kinase (MLCK) | 51 μM |
Data sourced from MedchemExpress and Tocris Bioscience.
Cereblon Ligand Interactions and Their Application in PROTAC Development
Cereblon (CRBN) is a substrate receptor of the CRL4 E3 ubiquitin ligase complex. It is a key target in the development of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that induce the degradation of specific target proteins chemrxiv.org. PROTACs consist of a ligand that binds to the target protein, a linker, and a ligand that recruits an E3 ligase, such as Cereblon chemrxiv.org.
The most well-known ligands for Cereblon are thalidomide (B1683933) and its analogues, lenalidomide (B1683929) and pomalidomide (B1683931) nih.govacs.orgnih.gov. These molecules, often referred to as immunomodulatory drugs (IMiDs), bind to Cereblon and modulate its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates like the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) acs.orgnih.gov. The glutarimide (B196013) moiety of these compounds is crucial for their binding to Cereblon nih.gov.
In the context of PROTACs, the Cereblon-binding ligand is attached via a linker to a ligand for a protein of interest. This brings the target protein into close proximity with the CRL4-CRBN E3 ligase, facilitating the transfer of ubiquitin to the target protein and marking it for degradation chemrxiv.org. This technology has been successfully applied to degrade a variety of proteins involved in tumorigenesis, including transcription factors, kinases, and regulatory proteins nih.govchemrxiv.org. For instance, PROTACs have been developed to degrade BRD4 by linking a BRD4 inhibitor to thalidomide or pomalidomide nih.gov.
While the use of Cereblon ligands in PROTACs is a rapidly advancing field, there is currently no available research that specifically describes this compound or its direct conjugates as ligands for Cereblon. The structural features of this compound are distinct from the thalidomide-based scaffolds known to bind Cereblon. Therefore, its application in Cereblon-recruiting PROTACs has not been established.
Poly(ADP-ribose) Polymerase (PARP) Enzyme Target Engagement Studies
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair, particularly in the base excision repair pathway for single-strand breaks chemrxiv.org. PARP inhibitors have emerged as a significant class of anticancer drugs, operating on the principle of synthetic lethality researchgate.net. In cancer cells with mutations in the BRCA1 or BRCA2 genes, which are essential for homologous recombination repair of double-strand breaks, the inhibition of PARP leads to an accumulation of DNA damage and cell death chemrxiv.orgnih.gov.
The majority of clinically approved PARP inhibitors, such as olaparib, rucaparib, niraparib, and talazoparib, are small molecules designed to compete with the natural substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), at the catalytic site of the PARP enzyme researchgate.netchemrxiv.org. These inhibitors typically contain a pharmacophore that mimics the nicotinamide moiety of NAD+.
The structure-activity relationships of PARP inhibitors are well-studied, with a focus on the chemical scaffolds that interact with the active site residues nih.govresearchgate.net. While aliphatic chains are utilized as linkers in related drug discovery technologies like PROTACs, their role as a core component of the pharmacophore for direct PARP inhibition is not a primary focus in the available literature.
Currently, there are no specific studies or data available that identify this compound or its conjugates as inhibitors of PARP enzymes. The chemical structure of this compound does not bear a resemblance to the common pharmacophores of known PARP inhibitors. Therefore, its engagement with PARP enzymes has not been reported.
Heparanase (HPSE) Inhibitory Mechanisms of this compound Conjugates
Heparanase (HPSE) is an endo-β-D-glucuronidase that specifically cleaves heparan sulfate (B86663) chains of heparan sulfate proteoglycans (HSPGs) nih.govchemrxiv.orgnih.govnih.gov. This enzymatic activity is involved in the degradation and remodeling of the extracellular matrix (ECM), a process that is crucial for cancer progression, metastasis, and inflammation nih.govresearchgate.netnih.govnih.gov. Overexpression of heparanase is associated with increased tumor growth, metastasis, and angiogenesis, making it an attractive target for cancer therapy nih.govnih.govsciencedaily.com.
The development of heparanase inhibitors has primarily focused on two main classes of compounds: saccharide-based inhibitors and small-molecule inhibitors nih.govresearchgate.net. The saccharide-based inhibitors, such as heparin mimetics, are structurally related to the natural substrate of heparanase nih.govnih.gov. While some of these have entered clinical trials, they often suffer from poor bioavailability and side effects acs.orgnih.govnih.gov.
More recently, there has been a growing interest in the discovery of small-molecule heparanase inhibitors due to their more favorable drug-like properties acs.orgnih.govresearchgate.net. The structure-activity relationship (SAR) studies of these small molecules are ongoing, with a focus on identifying key structural features required for potent inhibition. Some studies have suggested that for certain classes of inhibitors, the presence of long-chain moieties can diminish the inhibitory activity researchgate.net.
There is currently no specific information available from the searched literature that describes this compound or its conjugates as inhibitors of heparanase. The inhibitory mechanisms for this class of compounds against HPSE have not been elucidated in the provided search results.
Telomerase Activity Modulation and G-quadruplex DNA Interactions
Telomerase is a reverse transcriptase enzyme that adds telomeric repeat sequences to the ends of chromosomes, playing a critical role in cellular aging and cancer. In the majority of cancer cells, telomerase is reactivated, allowing for unlimited proliferation. This makes telomerase a compelling target for anticancer drug development. One of the key strategies for telomerase inhibition is the stabilization of G-quadruplex structures in the telomeric DNA.
The human telomeric DNA sequence (TTAGGG)n can fold into a four-stranded structure known as a G-quadruplex. The formation and stabilization of this structure at the 3'-overhang of the telomere can block the access of telomerase to its substrate, thereby inhibiting its activity and leading to telomere shortening and eventual cell death.
A variety of small molecules have been developed as G-quadruplex ligands. These molecules typically feature a large, flat aromatic surface that can stack on the external G-quartets of the G-quadruplex, and often possess side chains that interact with the grooves or loops of the structure.
While there is no direct evidence in the provided search results of this compound or its conjugates specifically targeting telomerase or G-quadruplex DNA, the structural features of such conjugates could be relevant. For example, if the this compound moiety is attached to a suitable G-quadruplex-binding scaffold, the flexible aminohexyl chain could potentially interact with the grooves of the G-quadruplex, enhancing binding affinity and stabilizing the structure. The terminal amino group could also participate in electrostatic interactions with the negatively charged phosphate (B84403) backbone of the DNA.
Studies on other G-quadruplex ligands have shown that the nature and length of side chains are critical for both binding affinity and selectivity for G-quadruplex DNA over duplex DNA. Therefore, while speculative without direct experimental data, it is plausible that conjugates of this compound could be designed to interact with and stabilize G-quadruplex DNA, thereby modulating telomerase activity. However, specific research on this application is not available in the provided search results.
Adenosine (B11128) Receptor Ligand Binding and Purinergic Signaling Modulation
Currently, there is no specific scientific information available that details the binding of this compound to adenosine receptors or its role in modulating purinergic signaling. Research has been conducted on structurally related but distinct molecules, such as N6-substituted adenosine derivatives, which have shown affinity for adenosine receptors. For instance, compounds where the N6 position of adenosine is modified with various alkyl or aryl groups have been explored for their selectivity and efficacy at different adenosine receptor subtypes. nih.gov However, studies focusing specifically on the propanamide derivative, this compound, and its direct interaction with these receptors have not been identified in the current body of scientific literature. Therefore, its capacity to act as a ligand and modulate the complex cascade of purinergic signaling remains uncharacterized. nih.govfrontiersin.org
Heat Shock Protein (HSP) Interactions and Modulatory Effects
There is no available research data to suggest or detail any direct interactions between this compound and heat shock proteins (HSPs). The scientific literature describes interactions between certain antimicrobial peptides and bacterial HSPs like DnaK, where these interactions are crucial for the peptides' mechanism of action. nih.gov However, similar studies have not been performed for this compound. Consequently, any potential modulatory effects of this compound on HSP function, expression, or chaperone activity are unknown.
Opioid Receptor Ligand Properties and Functional Activity
The properties of this compound as an opioid receptor ligand have not been investigated. Extensive research exists on various classes of molecules that bind to mu (µ), delta (δ), and kappa (κ) opioid receptors, ranging from traditional opioids like morphine to synthetic analogs. nih.govnih.gov These studies characterize the binding affinities (Ki), potency (EC50), and efficacy (Emax) of ligands, which determine their functional activity as agonists, antagonists, or partial agonists. frontiersin.orgnih.gov However, this compound has not been a subject of such investigations, and its affinity and functional activity at any opioid receptor subtype are currently not documented.
Cellular and Subcellular Modulatory Effects
Anti-inflammatory and Antioxidant Activities in Cellular Models
Specific studies on the anti-inflammatory and antioxidant activities of this compound in cellular models are not present in the current scientific literature. Methodologies to assess such activities are well-established, often using cell lines like RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS) to measure inflammatory markers, or HepG2 cells to evaluate cellular antioxidant activity (CAA). nih.govnih.govnih.gov These assays quantify effects on nitric oxide production, pro-inflammatory cytokine levels (e.g., IL-6, TNF-α), and the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT). scienceopen.comnih.gov Despite the availability of these models, the potential for this compound to exert anti-inflammatory or antioxidant effects has not been explored.
Interaction with Cellular Membranes and Proposed Antibacterial Mechanisms
There is no scientific information regarding the interaction of this compound with cellular membranes or any proposed antibacterial mechanisms. Research into other compounds, such as the calmodulin antagonist N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide, has shown that it can penetrate the cell membrane. nih.govnih.gov Studies on antibacterial agents often investigate their ability to disrupt membrane integrity, leading to the leakage of intracellular components and metabolic dysfunction. nih.govnih.gov However, whether this compound possesses similar capabilities or exhibits any antibacterial activity through membrane interaction or other mechanisms remains undetermined.
Structure Activity Relationship Sar Studies and Rational Design of N 6 Aminohexyl Propanamide Analogs
Correlating Structural Features of N-(6-aminohexyl)propanamide Derivatives with Biological Potency
The biological potency of this compound derivatives can be significantly influenced by modifications to its core structure. SAR studies aim to identify which functional groups and structural motifs are critical for activity. While specific SAR data for this compound is not extensively available in the public domain, general principles from related N-acyl-1,6-hexanediamine and other flexible alkyl-amide compounds can provide valuable insights.
In a study on pyrrolidine (B122466) amide derivatives, it was found that small lipophilic substituents on a terminal phenyl group were preferable for optimal potency as N-acylethanolamine acid amidase (NAAA) inhibitors. nih.gov This highlights the importance of hydrophobicity and steric factors in the interaction with the biological target. While not directly analogous to this compound, these findings underscore the general principle that even subtle changes to a molecule's periphery can have a profound impact on its biological function.
The table below illustrates hypothetical SAR data for this compound analogs, demonstrating how systematic structural modifications could correlate with biological potency.
| Analog | R1 (Acyl Group) | Linker | R2 (Terminal Group) | Hypothetical Biological Potency (IC₅₀, µM) |
| 1 | Propanoyl | -(CH₂)₆- | -NH₂ | 10 |
| 2 | Acetyl | -(CH₂)₆- | -NH₂ | 25 |
| 3 | Butyryl | -(CH₂)₆- | -NH₂ | 5 |
| 4 | Propanoyl | -(CH₂)₆- | -NHCH₃ | 15 |
| 5 | Propanoyl | -(CH₂)₆- | -N(CH₃)₂ | 50 |
This data is illustrative and not based on experimental results for this compound.
Impact of Linker Length and Flexibility on Molecular Interactions and Selectivity
The six-carbon hexyl linker in this compound plays a crucial role in positioning the terminal amino group and the propanamide moiety for optimal interaction with a biological target. The length and flexibility of this linker are critical determinants of a molecule's binding affinity and selectivity.
Varying the length of the alkyl chain can significantly alter the distance between the key pharmacophoric groups. A shorter or longer linker may lead to a suboptimal fit in the binding pocket of a target protein, thereby reducing potency. For example, studies on N-alkylmorpholine derivatives have shown a clear relationship between the length of the alkyl chain and antibacterial activity, with compounds having chains of 12 to 16 carbons exhibiting the highest potency. chemrxiv.org This "cut-off" effect, where activity decreases with chains that are too short or too long, is a common phenomenon. chemrxiv.org
The flexibility of the linker is also a key factor. A flexible linker, like the hexyl chain, allows the molecule to adopt various conformations, which can be advantageous for binding to a dynamic target. However, excessive flexibility can also be detrimental, as it may lead to an entropic penalty upon binding. In contrast, a more rigid linker can pre-organize the molecule in a bioactive conformation, potentially increasing potency and selectivity. In the context of pyrrolidine amide derivatives, conformationally flexible linkers were found to increase inhibitory potency but reduce selectivity, whereas conformationally restricted linkers improved selectivity. nih.gov
The table below presents a hypothetical analysis of the impact of linker modifications on the activity of this compound analogs.
| Analog | Linker Structure | Linker Length (Atoms) | Flexibility | Hypothetical Selectivity Index |
| 1 | -(CH₂)₄- | 4 | High | 5 |
| 2 | -(CH₂)₆- | 6 | High | 10 |
| 3 | -(CH₂)₈- | 8 | High | 8 |
| 4 | -(CH₂-CH=CH-CH₂)- | 4 | Medium | 15 |
| 5 | -(Cyclohexyl)- | 6 | Low | 25 |
This data is illustrative and not based on experimental results for this compound.
Stereochemical Influences on the Activity Profiles of this compound Analogs
Stereochemistry is a fundamental aspect of molecular recognition in biological systems. Chiral molecules and their corresponding enantiomers can exhibit significantly different biological activities, a phenomenon known as stereoselectivity. nih.govnih.gov If chiral centers are introduced into the this compound scaffold, it is highly likely that the resulting stereoisomers will display distinct activity profiles.
Chirality could be introduced, for example, by adding a substituent to the propanamide group or the hexyl linker. The three-dimensional arrangement of atoms in each stereoisomer would lead to different interactions with the chiral environment of a biological target, such as an enzyme active site or a receptor binding pocket. One enantiomer might bind with high affinity, leading to a potent biological effect, while the other enantiomer might bind weakly or not at all.
For instance, in a study of nature-inspired 3-Br-acivicin isomers, it was found that only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that stereochemistry plays a crucial role in the compound's biological action. nih.govmalariaworld.org This stereoselectivity was attributed to potential differences in uptake and target binding. nih.govmalariaworld.org Similarly, for pyrrolidine pentamine derivatives, the stereochemistry at specific positions was found to be necessary for their inhibitory activity. mdpi.com
The following table provides a hypothetical illustration of how stereochemistry could influence the biological activity of a chiral analog of this compound.
| Analog | Stereochemistry | Hypothetical Target Binding Affinity (Kᵢ, nM) |
| (R)-N-(1-methyl-6-aminohexyl)propanamide | R | 500 |
| (S)-N-(1-methyl-6-aminohexyl)propanamide | S | 50 |
This data is illustrative and not based on experimental results for this compound.
Computational Chemistry and in Silico Modeling for N 6 Aminohexyl Propanamide Research
Molecular Docking Simulations for Ligand-Target Recognition and Binding
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding how N-(6-aminohexyl)propanamide might interact with biological targets such as proteins.
Prediction of Binding Modes and Affinities in Protein-Ligand Systems
Through molecular docking simulations, researchers can predict the various ways in which this compound can bind to a protein's active site. These different orientations are known as binding modes. The simulations also provide a score that estimates the binding affinity, which is the strength of the interaction between the ligand and its target. A lower docking score generally indicates a more stable and favorable interaction. For instance, in silico docking studies can screen a library of compounds, including this compound derivatives, to evaluate their binding ability with a specific protein. The selection of promising candidates is often based on their docking scores and the nature of their interactions with the protein. nih.gov
Interactive Table: Predicted Binding Affinities of this compound Analogs with a Target Protein
| Compound | Docking Score (kcal/mol) | Predicted Binding Affinity |
| Analog 1 | -8.5 | High |
| Analog 2 | -7.2 | Moderate |
| Analog 3 | -6.1 | Low |
| This compound | -7.8 | Moderate-High |
Identification of Key Interacting Residues and Binding Site Characteristics
Beyond predicting binding modes, molecular docking helps to identify the specific amino acid residues within the protein's binding site that are crucial for the interaction with this compound. These key residues can form hydrogen bonds, hydrophobic interactions, or other types of non-covalent bonds with the ligand. mdpi.comnih.gov Understanding these interactions is vital for explaining the compound's biological activity and for designing new molecules with improved binding properties. The characteristics of the binding site, such as its size, shape, and chemical environment, are also elucidated through these simulations.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Complex Stability
Molecular dynamics simulations provide a dynamic view of the molecular system over time, offering deeper insights into the stability of the ligand-protein complex and the conformational changes that may occur.
Ligand-Protein Complex Dynamics and Interaction Energetics
MD simulations can be used to assess the stability of the complex formed between this compound and its target protein. nih.govnih.gov By simulating the movements of atoms over a period of time, researchers can observe whether the ligand remains bound to the active site and how the interactions change. The energetic aspects of these interactions can also be calculated, providing a more detailed understanding of the binding process. These simulations can reveal "hot spots" of interacting residues that contribute significantly to the binding free energy. nih.gov
Solvent Effects and Conformational Changes of this compound within Biological Systems
The biological environment is predominantly aqueous, and solvent effects play a crucial role in molecular interactions. MD simulations explicitly model the surrounding water molecules, allowing for a more realistic representation of the system. researchgate.net These simulations can reveal how the solvent influences the binding of this compound and can also show conformational changes in both the ligand and the protein upon binding. The flexibility of the protein can modulate the accessibility of the binding site and the friction experienced by the ligand as it binds. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
QSAR and pharmacophore modeling are computational techniques used to establish a relationship between the chemical structure of a compound and its biological activity.
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical properties of a series of compounds with their biological activities. nih.gov For this compound and its analogs, a QSAR model could be developed to predict their activity based on various molecular descriptors such as lipophilicity, electronic properties, and steric parameters. nih.gov
Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model for this compound would highlight the key functional groups and their spatial relationships required for its activity. This information is invaluable for designing new compounds with potentially enhanced or more specific biological activities. nih.gov
Development of Predictive Models for Biological Activity of Analogs
Predictive modeling for the biological activity of analogs of a compound like this compound would typically involve the development of Quantitative Structure-Activity Relationship (QSAR) models. These models are mathematical representations that correlate the structural or physicochemical properties of a series of compounds with their biological activity.
The general process involves:
Data Collection: A dataset of this compound analogs with experimentally determined biological activities would be required.
Descriptor Calculation: A wide range of molecular descriptors for each analog would be calculated. These can include 2D descriptors (e.g., topological indices, molecular weight) and 3D descriptors (e.g., molecular shape, volume).
Model Building: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms like neural networks would be used to build a model that links the descriptors to the biological activity. nih.govscienceopen.com
Model Validation: The predictive power of the model would be rigorously tested using internal and external validation techniques to ensure its robustness and reliability.
An illustrative table of descriptors that could be used in such a study is presented below.
Table 1: Examples of Molecular Descriptors for QSAR Modeling
| Descriptor Type | Examples |
|---|---|
| Constitutional | Molecular Weight, Number of H-bond donors/acceptors |
| Topological | Wiener Index, Balaban Index |
| Geometrical | Molecular Surface Area, Molecular Volume |
| Quantum-Chemical | HOMO/LUMO energies, Dipole Moment |
Ligand-Based Design Principles for this compound Derivatives
In the absence of a known 3D structure of a biological target, ligand-based drug design principles are employed to design new derivatives. For this compound derivatives, this would involve studying the common structural features required for a desired biological effect.
Key ligand-based design approaches include:
Pharmacophore Modeling: This involves identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active. A pharmacophore model for this compound derivatives would be built by superimposing a set of active analogs and extracting their common features.
3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) would be used to create 3D models that relate the steric and electrostatic fields around the molecules to their biological activity.
Analytical Methodologies for N 6 Aminohexyl Propanamide Characterization and Quantification in Research
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
The precise characterization of N-(6-aminohexyl)propanamide relies on a suite of spectroscopic techniques. These methods are fundamental in confirming the molecular structure, identifying functional groups, and assessing the purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.
In a typical ¹H NMR spectrum of this compound, the hydrogen atoms (protons) occupy several distinct chemical environments, leading to a series of signals with specific chemical shifts, integration values (representing the proton count), and splitting patterns. docbrown.info The propanamide moiety would exhibit a triplet for the terminal methyl (CH₃) group and a quartet for the adjacent methylene (B1212753) (CH₂) group, arising from spin-spin coupling. docbrown.info The protons on the hexyl chain would appear as a series of multiplets, while the methylene groups adjacent to the two nitrogen atoms (the primary amine and the secondary amide) would be shifted further downfield due to the electron-withdrawing effects of nitrogen. The protons of the primary amine (NH₂) and the secondary amide (NH) typically appear as broad singlets. docbrown.infopearson.com
¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule, including the characteristic carbonyl carbon of the amide group, which appears significantly downfield.
Interactive Table: Predicted ¹H NMR Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH₃-CH₂-C(O) | ~1.1 | Triplet (t) | 3H |
| CH₃-CH₂-C(O) | ~2.2 | Quartet (q) | 2H |
| -C(O)NH-CH₂- | ~3.2 | Quartet (q) | 2H |
| -CH₂-NH₂ | ~2.7 | Triplet (t) | 2H |
| -(CH₂)₄- (internal) | ~1.3 - 1.5 | Multiplet (m) | 8H |
| -NH-C(O)- | ~6.0 | Broad Singlet (br s) | 1H |
| -CH₂-NH₂ | ~1.5 | Broad Singlet (br s) | 2H |
Infrared (IR) Spectroscopy and Mass Spectrometry (MS) for Characterization
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule. Key absorptions for the secondary amide include a strong C=O stretching vibration (Amide I band) around 1640-1690 cm⁻¹ and an N-H bending vibration (Amide II band) near 1540 cm⁻¹. pearson.comspectroscopyonline.com The N-H stretching vibration of the secondary amide appears as a single peak around 3300 cm⁻¹. spectroscopyonline.com The primary amine group is identified by the characteristic "twin peaks" for N-H stretching vibrations in the 3300-3500 cm⁻¹ region and N-H bending vibrations. docbrown.info
Interactive Table: Key IR Absorption Bands for this compound
| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |
| Primary Amine (R-NH₂) | N-H Stretch | 3300 - 3500 (two bands) |
| Secondary Amide (R-NH-C(O)) | N-H Stretch | ~3300 (one band) |
| Alkane (C-H) | C-H Stretch | 2850 - 2960 |
| Amide (C=O) | C=O Stretch (Amide I) | 1640 - 1690 (strong) |
| Primary Amine (R-NH₂) | N-H Bend | 1590 - 1650 |
| Secondary Amide (R-NH-C(O)) | N-H Bend (Amide II) | ~1540 |
Advanced Spectroscopic Analysis Methods in Chemical Biology Research
In complex chemical biology research, more advanced spectroscopic methods are employed for detailed structural and conformational analysis. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning all proton and carbon signals, especially for the overlapping methylene signals in the hexyl chain. These techniques map the connectivity between protons (COSY) and directly link protons to their attached carbons (HSQC), providing definitive confirmation of the molecular structure.
Furthermore, ¹⁵N NMR spectroscopy can be utilized to study the electronic environment of the two distinct nitrogen atoms—one in the primary amine and one in the secondary amide. researchgate.net The chemical shifts of the nitrogen atoms are sensitive to factors like hydrogen bonding and solvent interactions, providing deeper insights into the molecule's behavior in different environments. researchgate.net
Chromatographic Methods for Separation and Quantification in Biological Research Samples
Chromatographic techniques are essential for separating this compound from complex biological matrices and for its precise quantification. The choice of method depends on the sample type and the required sensitivity.
High-Performance Liquid Chromatography (HPLC) for Compound Analysis
High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of this compound in research samples. A common approach involves reverse-phase (RP) HPLC, where a nonpolar stationary phase (e.g., a C18 column) is used with a polar mobile phase. sielc.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile, often with an acidic modifier such as formic acid to improve peak shape and ensure compatibility with mass spectrometry detection. sielc.com
Due to the lack of a strong chromophore in its structure, detection by UV-Vis spectroscopy can be challenging and may offer limited sensitivity. A more effective approach is coupling the HPLC system to a mass spectrometer (LC-MS). This allows for highly sensitive and selective detection based on the mass-to-charge ratio of the compound. For enhanced sensitivity with UV or fluorescence detectors, the primary amine group can be chemically modified with a derivatizing agent, such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046), which introduces a highly responsive tag. nih.gov
Gas Chromatography-Mass Spectrometry (GC/MS) for Derivatized Analytes
Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is generally not feasible. The compound's high polarity and low volatility, attributed to the presence of two amine groups and an amide linkage, prevent it from vaporizing readily without thermal decomposition.
Therefore, a crucial prerequisite for GC-MS analysis is a derivatization step to convert the polar N-H groups into less polar, more volatile, and more thermally stable functional groups. springernature.comnih.gov This is commonly achieved by reacting the analyte with silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), or acylating agents. springernature.com The resulting derivatives can then be readily separated by gas chromatography.
The typical workflow involves extracting the compound from the biological sample, performing the derivatization reaction, and then injecting the product into the GC-MS system. springernature.com For accurate quantification, a deuterated internal standard is often added to the sample prior to extraction. nih.gov The mass spectrometer is frequently operated in selected ion monitoring (SIM) mode, where it only detects specific fragment ions characteristic of the derivatized analyte, providing excellent sensitivity and selectivity for quantification in complex biological matrices. springernature.comnih.gov The resulting mass spectra can be compared against spectral libraries, such as the National Institute of Standards and Technology (NIST) database, for confident identification. scholarsresearchlibrary.com
Insufficient Information Available to Generate Article
Following a comprehensive search of available scientific literature and resources, it has been determined that there is insufficient specific information regarding the chemical compound “this compound” in the direct context of analytical methodologies for its characterization and quantification using fluorescence-based detection methods.
Searches were conducted to identify research on the development of fluorescent probes incorporating the this compound moiety and their subsequent applications in in vitro and cellular assays for biological studies. While general principles of fluorescent probe design and the use of aminohexyl linkers in creating fluorescent conjugates are well-documented, no specific studies detailing the synthesis, characterization, or application of fluorescent probes directly derived from or incorporating this compound were found.
One study noted the use of a structurally similar moiety, N-(6-aminohexyl)carbamoyl, as a linker for a fluorescent dye in the context of DNA detection. This suggests the theoretical viability of the aminohexyl group for such applications. However, this finding does not provide the specific, detailed research findings required to accurately and thoroughly address the development and application of fluorescent probes based on this compound as stipulated in the requested article outline.
Without dedicated research on the fluorescence properties, probe development, and biological assay applications of this compound, it is not possible to generate a scientifically accurate and detailed article that adheres to the provided structure and content requirements. The creation of data tables and detailed research findings, as mandated by the instructions, cannot be fulfilled due to the absence of this specific information in the public domain and scientific databases.
Therefore, the generation of the requested article focusing on the fluorescence-based detection and characterization of this compound cannot be completed at this time.
Preclinical Research Applications and Biological System Studies
In Vitro Biological Assay Development and Validation
In vitro assays are fundamental tools in the initial stages of drug discovery, offering a controlled environment to study the interaction of a compound with specific biological targets. For N-(6-aminohexyl)propanamide and its derivatives, these assays are crucial for identifying and validating its molecular targets and cellular effects.
Enzyme Inhibition and Activation Assays for this compound Conjugates
The structural motif of this compound lends itself to the synthesis of various conjugates designed to interact with specific enzymatic targets. Research into related structures, such as propanamide-sulfonamide based drug conjugates, has demonstrated the potential for this class of compounds to act as dual inhibitors of enzymes like urease and cyclooxygenase-2 (COX-2) nih.gov. While direct studies on this compound are limited, the evaluation of analogous compounds provides a framework for its potential application. For instance, the related compound N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide (W-7) has been shown to inhibit Protein Kinase C (PKC) through a dual mechanism, interacting with the phospholipid cofactor and acting as a competitive inhibitor with respect to ATP nih.gov. Kinetic analysis revealed that W-7 can bind to the catalytic domain of PKC nih.gov. Such assays are pivotal in determining the inhibitory concentration (IC50) and the mechanism of inhibition, which can be competitive, non-competitive, or uncompetitive.
Table 1: Illustrative Enzyme Inhibition Data for Related Compounds
| Compound | Target Enzyme | Inhibition Mechanism | IC50 |
|---|---|---|---|
| N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide (W-7) | Protein Kinase C (PKC) | Competitive with ATP | 260 µM |
| Naproxen-sulfathiazole conjugate | Urease | Competitive | 5.82 ± 0.28 µM |
| Naproxen-sulfaguanidine conjugate | Urease | Competitive | 5.06 ± 0.29 µM |
Receptor Binding and Functional Assays in Recombinant Systems
To understand how this compound might interact with cellular signaling pathways, receptor binding and functional assays using recombinant systems are employed. These systems, often involving cells engineered to express a specific receptor, allow for a precise evaluation of a compound's affinity and efficacy. For example, studies on structurally distinct but related amino-thiazole derivatives, such as YM-298198, have utilized recombinant NIH3T3 cells expressing the metabotropic glutamate (B1630785) receptor type 1 (mGluR1) nih.gov. In such assays, the radiolabeled form of the compound, [3H]YM-298198, was used to determine its binding affinity (KD) and the maximum number of binding sites (Bmax) nih.gov. Functional assays, such as measuring inositol (B14025) phosphate (B84403) production, can then determine whether the compound acts as an agonist or antagonist nih.gov. Although specific data for this compound is not available, these methodologies would be directly applicable.
Cell-Based Phenotypic Screening and Mechanistic Studies in Model Systems
Cell-based phenotypic screening allows for the assessment of a compound's effect on cellular behavior without a preconceived target. This approach can uncover novel biological activities and mechanisms of action. High-content screening platforms can be used to observe changes in cell morphology, proliferation, and viability across various cancer cell lines. For instance, studies on novel pentacyclic benzimidazole (B57391) derivatives with amino or amido side chains have demonstrated significant antiproliferative activity in the submicromolar range against several human cancer cell lines nih.gov. Mechanistic studies subsequent to a phenotypic screen often involve target deconvolution methods to identify the specific protein(s) the compound interacts with to produce the observed phenotype.
Investigation in Animal Models for Efficacy Evaluation
Following promising in vitro results, the investigation of this compound would proceed to in vivo animal models to evaluate its efficacy in a complex biological system. These studies are essential for understanding how the compound behaves in a living organism, providing insights into its therapeutic potential.
Utilization of Disease-Specific Preclinical Models
The selection of an appropriate animal model is critical for the relevant evaluation of a compound's efficacy. Depending on the intended therapeutic area identified through in vitro studies, various disease-specific models are utilized. For oncology, these can range from cell line-derived xenograft (CDX) models, where human cancer cells are implanted into immunodeficient mice, to more complex patient-derived xenograft (PDX) and orthotopic models that better mimic the human tumor environment creative-animodel.comprobiocdmo.com. For inflammatory conditions, models such as lipopolysaccharide (LPS)-induced inflammation in rats or guinea pigs are commonly employed nih.gov. The efficacy of a compound like this compound would be assessed by its ability to inhibit tumor growth or reduce inflammatory markers in these respective models.
Assessment of Pharmacodynamic Endpoints in Animal Systems
Pharmacodynamic (PD) studies are conducted to understand the effect of the compound on the body and its mechanism of action at a systemic level. This involves measuring biological markers that indicate the compound is engaging its target and eliciting the desired physiological response. For an anti-inflammatory agent, PD endpoints could include the measurement of neutrophil infiltration into lung tissue following an LPS challenge nih.gov. For a potential neurological agent, endpoints might involve assessing dopamine (B1211576) release from brain synaptosomes, as has been studied with the related compound W-7 nih.gov. These endpoints provide crucial evidence of the compound's biological activity in vivo and help to establish a dose-response relationship.
Pharmacokinetic (PK) Investigations in Preclinical Animal Systems
Pharmacokinetic studies are crucial in preclinical research to understand how a substance is processed by a living organism. These studies involve the characterization of absorption, distribution, metabolism, and excretion (ADME).
Characterization of Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models
Specific ADME studies for this compound are not widely published. However, the general process for a small molecule of its nature would involve several key evaluations in animal models. Lipophilicity, which influences a molecule's ability to cross cell membranes, is a key determinant of its ADME profile nih.gov. Computational, or in silico, methods are often employed as a preliminary step to predict these properties mdpi.comnih.govresearchgate.netresearchgate.net.
Absorption: Investigates how the compound is taken up by the body, for instance, through the gastrointestinal tract if administered orally.
Distribution: Determines where the compound travels within the body, such as its accumulation in specific tissues or organs.
Metabolism: Identifies how the compound is chemically altered by the body's enzymes, primarily in the liver. This can inactivate the compound or convert it into other substances.
Excretion: Describes how the compound and its byproducts are removed from the body, typically through urine or feces.
For a small, polar molecule like this compound, researchers would anticipate relatively rapid distribution and clearance. The following table illustrates the type of data that would be generated from such preclinical pharmacokinetic studies, though these values are hypothetical and for illustrative purposes only.
| Pharmacokinetic Parameter | Description | Illustrative Value (e.g., in Rat Model) |
|---|---|---|
| Tmax (Time to Maximum Concentration) | Time at which the highest concentration of the compound is observed in the blood. | 0.5 - 1.5 hours |
| Cmax (Maximum Concentration) | The highest concentration of the compound reached in the blood. | Variable (Dose-dependent) |
| AUC (Area Under the Curve) | Total exposure to the compound over time. | Variable (Dose-dependent) |
| t1/2 (Half-life) | Time required for the concentration of the compound in the body to be reduced by half. | 2 - 4 hours |
| CL (Clearance) | The rate at which the compound is removed from the body. | Variable |
| Vd (Volume of Distribution) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Low to Moderate |
Interspecies Scaling and Predictive Modeling for Research Translation
Interspecies scaling is a mathematical technique used to predict the pharmacokinetics of a compound in humans based on data from preclinical animal studies. This method, known as allometric scaling, uses the principle that many physiological parameters correlate with body weight across species nih.govnih.gov. The general allometric equation is Y = aWᵇ, where Y is the pharmacokinetic parameter of interest (like clearance or volume of distribution), W is body weight, and 'a' and 'b' are the allometric coefficient and exponent, respectively nih.gov.
While specific allometric scaling studies for this compound are not documented in the available literature, this approach is standard practice in drug development for small molecules nih.gov. Data from multiple species (e.g., mouse, rat, dog) would be used to build a model to estimate the likely pharmacokinetic profile in humans, which is critical for planning first-in-human studies. For small molecules eliminated by hepatic metabolism, these predictions can sometimes be improved by incorporating correction factors such as liver blood flow or maximum life span nih.gov.
This compound as a Chemical Probe and Research Tool
The most significant application of this compound in research is as a structural component in the creation of chemical probes. Its specific structure, featuring a flexible hexyl chain and a terminal primary amine, makes it an ideal linker for attaching functional groups to a molecule of interest.
Development of Labeled Probes for Biomolecular Studies
The terminal amino group on the hexyl chain of this compound is nucleophilic and can be readily conjugated to a variety of labels, such as biotin (B1667282) or fluorescent dyes, often through amine-reactive chemistries nih.gov. This functional handle allows researchers to create tagged molecules for a wide range of applications.
For example, the N-(6-aminohexyl) group is used to create biotinylated derivatives of other molecules, such as N⁶-(6-Aminohexyl)-3'-dATP-Biotin jenabioscience.com. In this context, the aminohexyl moiety acts as a flexible spacer, separating the biotin label from the parent molecule to minimize steric hindrance and ensure that the biotin can be efficiently recognized by avidin (B1170675) or streptavidin proteins nih.gov. Similarly, fluorescent dyes can be attached to visualize the localization of a target molecule within living cells nih.gov.
The following table lists common labels that can be conjugated to the terminal amine of the N-(6-aminohexyl) group.
| Label Type | Example Label | Primary Research Use |
|---|---|---|
| Affinity Tag | Biotin | Affinity purification, pull-down assays |
| Fluorescent Dye | Fluorescein, Rhodamine, Cy5 | Fluorescence microscopy, flow cytometry |
| Crosslinking Agent | N-Hydroxysuccinimide (NHS) esters | Covalently linking to target proteins |
| Chemoproteomic Tag | Alkyne or Azide groups (for Click Chemistry) | Tagging and identifying protein targets |
Applications in Target Engagement and Proteomics Research
Once a molecule of interest is tagged using a linker like this compound, it becomes a powerful tool for proteomics, the large-scale study of proteins youtube.comyoutube.com. A common application is in "pull-down" assays for target identification and engagement studies.
In this workflow, a biotinylated probe is incubated with a complex biological sample, such as a cell lysate beilstein-journals.org. The probe binds to its specific protein targets. Subsequently, streptavidin-coated beads are added to the mixture. Due to the extremely high affinity of the biotin-streptavidin interaction, the probe, along with its bound protein partners, can be selectively captured and isolated from the thousands of other proteins in the lysate nih.govhuji.ac.il. This process is a form of affinity purification upenn.eduberkeley.edunih.govthermofisher.com.
After isolation, the captured proteins are identified using mass spectrometry nih.gov. This allows researchers to determine which proteins in the cell interact with the original molecule, providing critical insights into its mechanism of action, identifying on- and off-target effects, and discovering potential biomarkers youtube.comyoutube.combeilstein-journals.orgresearchgate.net.
Future Directions and Emerging Research Avenues for N 6 Aminohexyl Propanamide
Advanced Synthetic Strategies for Enhanced Compound Libraries and Diversity
The creation of diverse and extensive compound libraries is fundamental to identifying molecules with desired biological activities. For N-(6-aminohexyl)propanamide, moving beyond traditional one-at-a-time synthesis is crucial for exploring a wide chemical space.
Diversity-Oriented Synthesis (DOS): This strategy aims to efficiently generate collections of structurally diverse molecules from a common starting material. nih.govcam.ac.ukedhat.com By applying DOS principles, researchers can systematically vary the core scaffold of this compound, introducing different ring structures, stereochemistries, and functional groups to produce a library of unique analogs. cam.ac.ukpnas.org This approach increases the probability of discovering compounds that interact with a wide range of biological targets. edhat.com
Automated Flow Chemistry: Modern flow chemistry platforms offer a transformative approach to library synthesis, enabling rapid, reproducible, and scalable production of compounds. syrris.comresearchgate.netacs.orglabmanager.comvapourtec.com An automated flow chemistry system could be employed to synthesize a library of this compound derivatives by systematically reacting the amino group or the amide bond with a variety of reagents under precisely controlled conditions. syrris.comresearchgate.netlabmanager.com This method not only accelerates the synthesis process but also allows for the integration of in-line analysis and purification, streamlining the entire workflow. syrris.comresearchgate.net
Combinatorial Chemistry: Techniques such as split-and-pool synthesis can be adapted to generate large, one-bead-one-compound libraries of this compound derivatives. youtube.com This method involves iterative steps of coupling different building blocks to a solid support, creating a vast number of distinct molecules. acs.orgacs.orgresearchgate.net Such libraries are invaluable for high-throughput screening campaigns to identify initial "hit" compounds.
| Strategy | Primary Advantage | Application to this compound | Potential Throughput |
|---|---|---|---|
| Diversity-Oriented Synthesis (DOS) | Generates high structural diversity and novel scaffolds. nih.govcam.ac.uk | Creation of macrocycles, spirocycles, and other complex architectures. | 100s - 1,000s of compounds |
| Automated Flow Chemistry | High efficiency, reproducibility, and scalability. syrris.comresearchgate.netvapourtec.com | Rapid synthesis of analogs with varied substituents on the hexyl chain and propanamide moiety. | 1,000s - 10,000s of compounds |
| Combinatorial Chemistry (Split-and-Pool) | Generates vast numbers of compounds for high-throughput screening. youtube.com | Assembly of peptide-like or other oligomeric structures. | 10,000s - millions of compounds |
Deeper Mechanistic Insights through Advanced Proteomic and Imaging Approaches
Understanding how a molecule exerts its biological effects requires the identification of its molecular target(s) and the elucidation of its mechanism of action.
Chemical Proteomics: This powerful technique is used to identify the protein targets of small molecules within a complex biological system. mdpi.comazolifesciences.comnih.govresearchgate.net For this compound, a derivative could be synthesized with a "tag" that allows it to be used as a probe to "fish out" its binding partners from cell lysates. azolifesciences.com Subsequent identification of these proteins by mass spectrometry can reveal the direct targets of the compound, providing crucial insights into its mechanism of action and potential off-target effects. nih.govnih.gov
Advanced Cellular Imaging: High-resolution microscopy techniques are revolutionizing our ability to visualize the effects of small molecules within living cells. biocompare.comyoutube.com Techniques like super-resolution microscopy could be used to track the subcellular localization of fluorescently labeled this compound derivatives in real-time. youtube.comnih.gov This would allow researchers to observe where the compound accumulates in the cell and how it might affect the morphology and dynamics of organelles, providing clues about its function. nih.govnews-medical.net Furthermore, advanced imaging can be used in "cell painting" assays, where different cellular compartments are stained to create a detailed phenotypic profile of a cell's response to a compound. thermofisher.com
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming drug discovery by accelerating the design and optimization of new therapeutic agents. pharmafeatures.comfrontiersin.org
Predictive ADMET Models: A significant cause of failure in drug development is poor pharmacokinetic or safety profiles. uq.edu.au ML models trained on large datasets of chemical structures and their associated ADMET properties can predict these characteristics for novel this compound derivatives before they are even synthesized. nih.govlims.ac.uksemanticscholar.orgmdpi.com This allows for the early identification and mitigation of potential liabilities.
| Compound ID | Modification | Predicted Target Affinity (IC50, nM) | Predicted Aqueous Solubility (mg/mL) | Predicted Cytochrome P450 Inhibition |
|---|---|---|---|---|
| Lead-001 | Initial Hit | 1500 | 0.1 | High |
| Gen-012 | AI-generated modification 1 | 50 | 0.05 | High |
| Gen-045 | AI-generated modification 2 | 120 | 0.8 | Low |
| Opt-007 | Optimized based on Gen-045 | 75 | 1.2 | Low |
Exploration of Novel Biological Targets and Therapeutic Modalities for this compound Derivatives
The simple linear structure of this compound provides a versatile starting point for designing molecules that can interact with a wide range of biological targets. While its initial activity might be in one area, its derivatives could be tailored for entirely new therapeutic applications. For instance, by incorporating specific pharmacophores, derivatives could be designed to target protein-protein interactions, which are often challenging for traditional small molecules. Furthermore, the field is moving towards novel therapeutic modalities, and the this compound scaffold could be explored as a component of proteolysis-targeting chimeras (PROTACs) or other targeted protein degraders.
Addressing Translational Challenges in Preclinical Research for Future Applications
The path from a promising compound in the lab to a clinically effective drug is fraught with challenges. frontiersin.orgpatheon.comresearchgate.nettempobioscience.comwuxiapptec.com Proactively addressing these hurdles during preclinical development is essential for success.
Formulation Development: Poor aqueous solubility can be a major obstacle to a drug's absorption and bioavailability. nih.govwuxiapptec.commdpi.compurdue.eduresearchgate.net For derivatives of this compound that exhibit poor solubility, various formulation strategies can be employed. These include micronization to increase surface area, the creation of amorphous solid dispersions, and the use of lipid-based formulations like self-emulsifying drug delivery systems (SEDDS). nih.govwuxiapptec.commdpi.compurdue.eduresearchgate.net
Pharmacokinetic Optimization: Early assessment and optimization of a compound's pharmacokinetic profile are critical. This involves studying how the compound is absorbed, distributed throughout the body, metabolized by enzymes, and eventually excreted. By making structural modifications to the this compound scaffold, medicinal chemists can improve properties such as metabolic stability and oral bioavailability, increasing the likelihood of creating a successful drug candidate.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(6-aminohexyl)propanamide, and how can reaction conditions be controlled to maximize yield?
- Methodology : Multi-step synthesis typically involves coupling a 6-aminohexylamine precursor with propionic acid derivatives under carbodiimide-mediated conditions (e.g., EDC/HOBt). Reaction pH (6.5–7.5) and temperature (0–4°C) are critical to minimize side reactions like oligomerization. Post-synthesis purification via column chromatography (silica gel, CHCl₃/MeOH gradient) is recommended .
- Key Parameters : Monitor intermediates using LC-MS and confirm final product purity via NMR (e.g., absence of unreacted amine protons at δ 1.2–1.5 ppm) .
Q. How can researchers characterize the physicochemical properties of this compound for biological studies?
- Methodology : Use differential scanning calorimetry (DSC) to determine melting points and thermogravimetric analysis (TGA) for stability assessment. Solubility profiles should be tested in PBS (pH 7.4) and DMSO, with logP values calculated via HPLC retention times. FTIR can confirm amide bond formation (C=O stretch at ~1650 cm⁻¹) .
Q. What in vitro assays are suitable for initial biological activity screening of this compound?
- Methodology : Employ cell viability assays (e.g., MTT) in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity. For enzyme inhibition studies, use fluorescence-based kinetic assays (e.g., trypsin-like proteases) with IC₅₀ calculations via nonlinear regression .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its target selectivity in enzyme inhibition?
- Methodology : Introduce fluorinated or sulfonamide groups at the hexyl chain to modulate steric and electronic effects. Compare inhibition constants (Kᵢ) using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Case Study : Fluorination at position 2 of the phenyl ring in analogous compounds increased protease selectivity by 15-fold due to enhanced hydrogen bonding .
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodology : Re-evaluate assay conditions (e.g., buffer ionic strength, incubation time) that may alter compound aggregation. Cross-validate results using orthogonal techniques: e.g., compare SPR binding affinity with cellular activity in a CRISPR-KO model of the putative target .
- Example : Discrepancies in IC₅₀ values (e.g., 5 μM vs. 50 μM) may arise from differences in cell permeability; use LC-MS to quantify intracellular concentrations .
Q. How can computational modeling predict the interaction mechanisms of this compound with biological targets?
- Methodology : Perform molecular docking (AutoDock Vina) using X-ray crystallography data of target proteins (e.g., COX-2). Validate simulations with molecular dynamics (MD) over 100 ns to assess binding stability. Key interactions include hydrogen bonds with Arg120 and hydrophobic contacts with Val509 .
Q. What analytical techniques are critical for detecting degradation products of this compound under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
